2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one is a synthetic organic compound with a complex molecular structure It consists of a cyclopentyl group, a piperazine ring, and a pyridine moiety with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, including:
Formation of the Cyclopentyl Moiety: : Starting from cyclopentanone, cyclopentyl derivatives can be synthesized through reduction or alkylation reactions.
Piperazine Ring Formation: : The piperazine ring can be constructed by the cyclization of ethylenediamine or similar diamines with dihaloalkanes under basic conditions.
Pyridine-3-Carbonyl Piperazine Formation: : Introducing the pyridine moiety involves reacting 3-pyridinecarbonyl chloride with piperazine in the presence of a base like triethylamine.
Methylsulfanyl Substitution: : The methylsulfanyl group can be introduced by reacting a suitable pyridine derivative with methylthiolating agents like methyl iodide.
Final Coupling: : The final compound is assembled by coupling the cyclopentyl group, the piperazine ring, and the substituted pyridine under optimized reaction conditions such as temperature and solvent choices.
Industrial Production Methods
Industrial-scale synthesis involves scaling up the laboratory procedures while optimizing for yield, purity, and safety. Catalysts and high-throughput reactors are often employed to enhance efficiency. The process may be adjusted to comply with environmental regulations and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: : Reduction can occur at the carbonyl group to form alcohol derivatives.
Substitution: : Nucleophilic substitution reactions are common due to the presence of the piperazine nitrogen and pyridine ring.
Hydrolysis: : The compound can hydrolyze under acidic or basic conditions, cleaving the piperazine or carbonyl linkages.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, primary amines.
Hydrolysis conditions: : Acidic (HCl), Basic (NaOH).
Major Products Formed
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Alcohols.
Substitution products: : Amino derivatives.
Hydrolysis products: : Cleaved fragments of the original compound.
Scientific Research Applications
2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one has diverse applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a ligand in binding studies.
Medicine: : Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and as an intermediate in manufacturing.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine and pyridine moieties facilitate binding to these targets, modulating their activity or function. Pathways involved may include inhibition or activation of specific enzymes or receptors, leading to downstream biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one stands out due to its unique combination of functional groups, enhancing its versatility and efficacy in various applications. Similar compounds might include:
2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]morpholine}
2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperidine}
The presence of the piperazine ring in our compound provides specific advantages in terms of binding affinity and selectivity.
This compound's unique structural elements make it a valuable subject for further research and development, promising advances in multiple scientific and industrial fields.
Properties
IUPAC Name |
2-cyclopentyl-1-[4-(6-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-24-16-7-6-15(13-19-16)18(23)21-10-8-20(9-11-21)17(22)12-14-4-2-3-5-14/h6-7,13-14H,2-5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBNBLCTYSSZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.